

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol: From Synthesis to Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(Aminomethyl)cyclopropanol*

Cat. No.: *B1280185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanol, a deceptively simple molecule, sits at the crossroads of strained-ring chemistry and pharmaceutical innovation. Its unique three-dimensional structure, combining the high ring strain of a cyclopropane with the functionality of a primary amine and a tertiary alcohol, has made it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of **1-(Aminomethyl)cyclopropanol**, delving into its history, synthetic evolution, and key applications. We will explore the chemical principles that underpin its synthesis and reactivity, offering field-proven insights for its practical application in research and development.

Introduction: The Emergence of a Unique Scaffolding

The story of **1-(Aminomethyl)cyclopropanol** is intrinsically linked to the broader appreciation of cyclopropane rings in drug design. For decades, the cyclopropane moiety was often viewed as a synthetic curiosity due to its inherent ring strain. However, this very strain imparts unique conformational rigidity and electronic properties that can be highly advantageous in modulating a molecule's interaction with biological targets. The incorporation of a primary aminomethyl

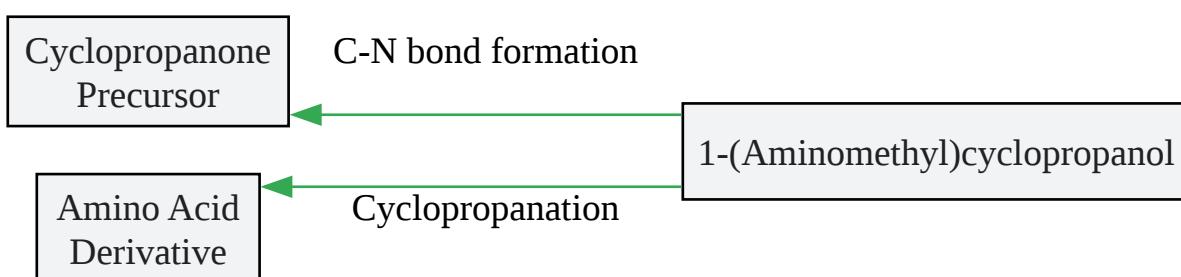
group and a hydroxyl group onto the same carbon of the cyclopropane ring creates a compact, trifunctional scaffold with significant potential for creating diverse molecular architectures.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the existence of **1-(Aminomethyl)cyclopropanol** (CAS Number: 74592-33-9) is well-established in chemical databases and supplier catalogs.[\[1\]](#)[\[2\]](#) Its emergence in the scientific landscape appears to be driven by the need for novel, conformationally restricted building blocks in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.

Property	Value
CAS Number	74592-33-9
Molecular Formula	C ₄ H ₉ NO
Molecular Weight	87.12 g/mol
Appearance	Liquid
Boiling Point	153.7 °C at 760 mmHg
Density	1.186 g/cm ³
InChI Key	JXJORHGRCCODBV-UHFFFAOYSA-N


Table 1: Physicochemical properties of **1-(Aminomethyl)cyclopropanol**.[\[1\]](#)[\[3\]](#)

The Synthetic Landscape: A Tale of Two Bonds

The synthesis of **1-(Aminomethyl)cyclopropanol** presents a unique challenge: the construction of a sterically hindered quaternary center on a strained three-membered ring. The evolution of synthetic methods reflects the advancements in modern organic chemistry, particularly in the formation of C-C bonds on small rings.

Retrosynthetic Analysis: Deconstructing the Challenge

A logical retrosynthetic approach to **1-(Aminomethyl)cyclopropanol** highlights two primary bond disconnections: the C-C bond of the aminomethyl group and the C-C bonds of the cyclopropane ring itself.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **1-(Aminomethyl)cyclopropanol**.

This analysis suggests two general synthetic strategies:

- "Amine-first" approach: Beginning with a pre-formed cyclopropane ring containing a suitable functional group that can be converted to the aminomethyl and hydroxyl groups.
- "Ring-last" approach: Constructing the cyclopropane ring from an acyclic precursor already containing the necessary nitrogen and oxygen functionalities or their precursors.

Key Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of **1-(aminomethyl)cyclopropanol** and its derivatives. A notable approach involves the use of N-benzyl α -amino acid esters as starting materials.

A Convenient Procedure from N-benzyl α -amino acid esters:

A significant contribution to the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols was reported by Lysenko and Kulinkovich in 2007. This method provides a versatile route to this class of compounds.^[4]

The general transformation can be represented as follows:

[Click to download full resolution via product page](#)

Caption: General scheme for the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols.

This titanium-mediated cyclopropanation reaction, a variation of the Kulinkovich reaction, offers an efficient means to construct the desired scaffold.

Experimental Protocol: A Practical Guide

The following is a representative, detailed protocol for the synthesis of a 1-(1-aminoalkyl)-1-cyclopropanol derivative, based on the principles of the Kulinkovich reaction.

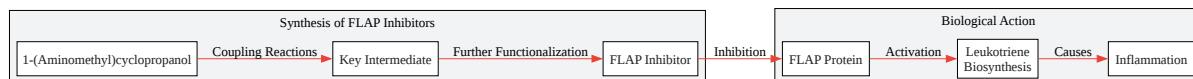
Synthesis of 1-(1-aminoalkyl)-1-cyclopropanols from N-benzyl α -amino acid esters^[4]

Materials:

- N-benzyl α -amino acid ester
- Titanium (IV) isopropoxide (Ti(O-i-Pr)_4)
- Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the N-benzyl α -amino acid ester dissolved in anhydrous THF.


- Addition of Titanium Catalyst: Titanium (IV) isopropoxide is added to the solution at room temperature under a nitrogen atmosphere.
- Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-aminoalkyl)-1-cyclopropanol.

Applications in Drug Discovery and Development

The unique structural features of **1-(Aminomethyl)cyclopropanol** make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Inhibitors of 5-Lipoxygenase Activating Protein (FLAP)

One of the most significant applications of **1-(Aminomethyl)cyclopropanol** is in the preparation of inhibitors of the 5-lipoxygenase activating protein (FLAP).^[4] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and other inflammatory conditions. The rigid cyclopropane scaffold of **1-(Aminomethyl)cyclopropanol** helps to position the pharmacophoric elements of the inhibitor in a precise orientation for optimal binding to the FLAP active site.

[Click to download full resolution via product page](#)

Caption: Role of **1-(Aminomethyl)cyclopropanol** in the synthesis and action of FLAP inhibitors.

Conclusion and Future Outlook

1-(Aminomethyl)cyclopropanol represents a fascinating case study in the evolution of synthetic chemistry and its impact on drug discovery. While its early history is not prominently documented, its utility as a versatile building block is undisputed. The development of efficient synthetic routes, such as those inspired by the Kulinkovich reaction, has made this and related compounds more accessible to medicinal chemists. As the demand for novel, three-dimensionally complex scaffolds continues to grow, it is likely that **1-(Aminomethyl)cyclopropanol** will find even broader applications in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to more efficient and scalable routes to this valuable compound, further solidifying its place in the synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-(Aminomethyl)cyclopropanol 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]
- 3. bocsci.com [bocsci.com]

- 4. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol: From Synthesis to Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280185#discovery-and-history-of-1-aminomethyl-cyclopropanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com